molecular formula C16H25N3O2 B10879937 1-(3-Nitrobenzyl)-4-(pentan-3-yl)piperazine

1-(3-Nitrobenzyl)-4-(pentan-3-yl)piperazine

Cat. No.: B10879937
M. Wt: 291.39 g/mol
InChI Key: VXIVMKUHOKQGGE-UHFFFAOYSA-N
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Description

1-(1-Ethylpropyl)-4-(3-nitrobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. The compound’s structure consists of a piperazine ring substituted with an ethylpropyl group and a nitrobenzyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethylpropyl)-4-(3-nitrobenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethylpropyl Group: The ethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with 3-nitrobenzyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 1-(1-ethylpropyl)-4-(3-nitrobenzyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpropyl)-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, triethylamine.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(1-Ethylpropyl)-4-(3-nitrobenzyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethylpropyl)-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo metabolic reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and influencing physiological processes.

Comparison with Similar Compounds

1-(1-Ethylpropyl)-4-(3-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Phenylethyl)-4-(3-nitrobenzyl)piperazine: Similar structure but with a phenylethyl group instead of an ethylpropyl group.

    1-(1-Methylpropyl)-4-(3-nitrobenzyl)piperazine: Similar structure but with a methylpropyl group instead of an ethylpropyl group.

The uniqueness of 1-(1-ethylpropyl)-4-(3-nitrobenzyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-pentan-3-ylpiperazine

InChI

InChI=1S/C16H25N3O2/c1-3-15(4-2)18-10-8-17(9-11-18)13-14-6-5-7-16(12-14)19(20)21/h5-7,12,15H,3-4,8-11,13H2,1-2H3

InChI Key

VXIVMKUHOKQGGE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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